molecular formula C20H26N2O3S2 B11137698 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B11137698
M. Wt: 406.6 g/mol
InChI Key: GRKZUKLCXASQRO-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H26N2O3S2/c1-3-21(4-2)17-9-7-16(8-10-17)14-22(18-11-13-27(24,25)15-18)20(23)19-6-5-12-26-19/h5-10,12,18H,3-4,11,13-15H2,1-2H3

InChI Key

GRKZUKLCXASQRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate reacts with N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.

Scientific Research Applications

Biological Activities

Recent studies have indicated that N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide exhibits promising biological activities. Preliminary investigations suggest it may act on various biological pathways, potentially exhibiting:

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
  • Anticancer Activity : Initial screenings indicate that it may inhibit the proliferation of certain cancer cell lines, particularly those associated with breast cancer .

Case Studies

  • Antimicrobial Screening : In vitro studies demonstrated that derivatives similar to this compound showed promising antimicrobial activity against various pathogens. For instance, derivatives containing thiophene moieties were found to be effective against Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Evaluation : A study assessed the compound's anticancer potential using the Sulforhodamine B assay on MCF7 breast cancer cells, revealing that certain derivatives exhibited significant cytotoxicity .

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for its development as a therapeutic agent. Interaction studies focus on:

  • Molecular Docking : This technique helps predict how the compound binds to specific biological targets, which is essential for determining its mechanism of action.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity can guide future synthetic efforts aimed at enhancing efficacy .

Mechanism of Action

The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The diethylamino group may facilitate binding to biological targets, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature distinguishes it from similar compounds that may have different substituents, affecting their biological activity and pharmacokinetic properties.

Biological Activity

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various research studies and patents.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H24N2O2S2\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_2\text{S}_2

Synthesis

The synthesis of this compound involves several chemical reactions. The key steps include the reaction of diethylamino benzyl derivatives with thiophene carboxylic acid derivatives under specific conditions to yield the desired product. The methods for synthesis are detailed in various patents and publications, indicating high yields and purity levels .

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, this compound demonstrated effective radical scavenging activity in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Test Compound93.75 ± 0.47 (at 100 µg/mL)88% (compared to Trolox at 91%)
Standard (Trolox)91%91%

Anti-inflammatory Activity

The compound was also evaluated for its anti-inflammatory effects in vitro. Studies indicated that it inhibits lipoxygenase (LOX), an enzyme involved in the inflammatory response. The IC50 value was reported to be around 10 µM, suggesting a potent anti-inflammatory profile .

Cytotoxicity Studies

In cell line studies, this compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing potential cancer therapeutics.

The biological activity of this compound can be attributed to its ability to modulate oxidative stress and inflammation pathways. The diethylamino group enhances solubility and bioavailability, facilitating better interaction with cellular targets.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound in treating conditions related to oxidative stress and inflammation:

  • Study on Neuroprotection : A study demonstrated that derivatives of this compound protected neuronal cells from oxidative damage induced by glutamate toxicity.
  • Anti-cancer Efficacy : Research indicated that the compound could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.

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